6-Chloro-4-hydroxypyrimidine

Overview

Description

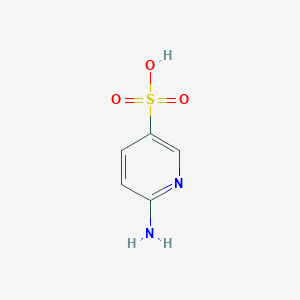

6-Chloro-4-hydroxypyrimidine, also known as 6-Cl-4-OHP, is an important organic compound that has a wide range of applications in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is composed of two nitrogen atoms and three carbon atoms. 6-Cl-4-OHP is a colorless solid that is most commonly used as a reagent in organic synthesis. It is also known to have several biochemical and physiological effects and is used in a variety of lab experiments.

Scientific Research Applications

Corrosion Inhibition : 2,4-diamino-6-hydroxypyrimidine, a related compound, has been found effective in inhibiting mild steel corrosion in hydrochloric acid medium. The adsorption of this compound on mild steel surfaces follows the Langmuir adsorption isotherm, and its mechanism has been elucidated using Epzc measurements (Yıldız, 2018).

Pharmaceutical Applications :

- New 6-hydroxypyrimidine-4(3H)-one derivatives, which are potential precursors for biologically active substances, have been synthesized (Kuvaeva et al., 2020).

- A new hydroxypyrimidine derivative shows promise as a topical gel for treating inflammation, indicating potential for pharmaceutical development (Kuvaeva et al., 2022).

Enhanced Two-Photon Absorption : Aggregation of V-shaped hydroxypyrimidine derivatives in chloroform significantly enhances two-photon absorption and induced fluorescence, indicating applications in material science and photonics (Liu et al., 2008).

Chemical Synthesis : The compound has been utilized in various synthetic pathways, such as:

- As a reagent in the synthesis of pyrimidine derivatives, demonstrating its utility in chemical synthesis (Isbècque et al., 1959).

- In the "one-pot" environmentally friendly synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, which exhibit mild to moderate antimicrobial activity (Gupta et al., 2014).

Photochemical Studies : The photochemistry of chloropyrimidine, related to 6-Chloro-4-hydroxypyrimidine, has been explored, revealing insights into the behavior of these compounds under UV irradiation (Lindqvist et al., 2002).

Antiviral Research : Derivatives of hydroxypyrimidine have shown potential in inhibiting retrovirus replication, including HIV-1, suggesting applications in antiviral drug development (Hocková et al., 2003).

Safety and Hazards

Future Directions

Improvements in reducing the amount of POCl3 used in large scale chlorination procedures would be welcomed for economic, environmental, and safety considerations . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

6-Chloro-4-hydroxypyrimidine, also known as 4-Chloro-6-hydroxypyrimidine, is a pyrimidine derivative . Pyrimidines are key components of biological molecules like DNA and RNA.

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets, potentially influencing cellular processes .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways, particularly in the synthesis of DNA and RNA . .

Result of Action

As a pyrimidine derivative, it may influence cellular processes related to dna and rna synthesis .

Biochemical Analysis

Cellular Effects

Pyrimidines and their derivatives have been known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidines and their derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidines are involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name |

4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFABVAPHSWFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326843 | |

| Record name | 6-Chloro-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-77-9 | |

| Record name | 6-Chloro-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

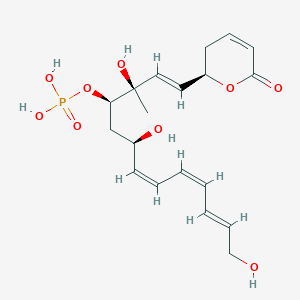

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

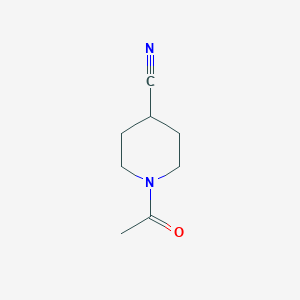

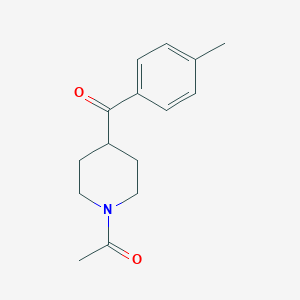

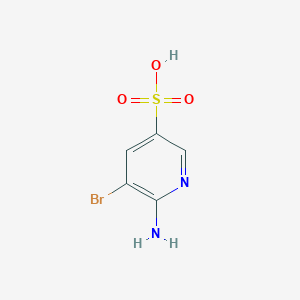

Feasible Synthetic Routes

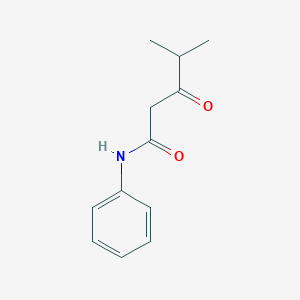

Q1: What synthetic routes are available for preparing 4-chloro-6-hydroxypyrimidine?

A: Several synthetic approaches have been reported. One method involves the reaction of 4,6-dichloropyrimidine with sodium hydroxide, yielding 4-chloro-6-hydroxypyrimidine. [] This compound can also be prepared from 4,6-dichloropyrimidine through a two-step process: first reacting with sodium methoxide to produce 4-chloro-6-methoxypyrimidine, followed by hydrolysis to obtain the desired product. []

Q2: Can 4-chloro-6-hydroxypyrimidine be used to synthesize other heterocyclic compounds?

A: Yes, this compound serves as a valuable precursor in heterocyclic chemistry. For example, reacting 4-chloro-6-hydroxypyrimidine with guanidine leads to the formation of 2-amino-4-hydroxy-6-mercaptopyrimidine. [] This reaction highlights the potential of this pyrimidine derivative in constructing more complex heterocyclic systems.

Q3: Has 4-chloro-6-hydroxypyrimidine been explored in the context of medicinal chemistry?

A: While not extensively studied, some research indicates potential applications. For instance, a study demonstrated the synthesis of novel pyridinones and pyrimidinones, including a derivative derived from 4-chloro-6-hydroxypyrimidine, exhibiting antimicrobial activity against E. coli, S. aureus, and Candida albicans. [] This finding suggests possible avenues for developing novel antimicrobial agents.

Q4: Are there any unusual reactions associated with 4-chloro-6-hydroxypyrimidine?

A: Interestingly, 4-chloro-6-hydroxypyrimidine undergoes an unusual halogen replacement reaction in the presence of N,N-dimethylformamide (DMF) and catalysts like ethylenediamine or ethanolamine. This reaction results in the formation of the corresponding dimethylamino derivative, showcasing the unique reactivity of this compound under specific conditions. []

Q5: Can 4-chloro-6-hydroxypyrimidine be labeled with tritium for research purposes?

A: Yes, researchers have successfully tritiated 4-chloro-6-hydroxypyrimidine using tritiated water in the presence of aluminium chloride. This method allows for the incorporation of tritium into the pyrimidine ring, providing a valuable tool for studying its metabolic fate and distribution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.